molecular formula C15H10N2O2S2 B2696908 6-hydroxy-11-methyl-13-thiophen-2-yl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),5,9,11-pentaen-4-one CAS No. 340817-91-6

6-hydroxy-11-methyl-13-thiophen-2-yl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),5,9,11-pentaen-4-one

Cat. No.: B2696908
CAS No.: 340817-91-6
M. Wt: 314.38
InChI Key: CIRSLVBSKGWHML-UHFFFAOYSA-N
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Description

4-hydroxy-7-methyl-9-(thiophen-2-yl)thieno[2,3-b:4,5-b’]dipyridin-2(1H)-one is a complex organic compound that features a unique structure combining thiophene and dipyridinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-7-methyl-9-(thiophen-2-yl)thieno[2,3-b:4,5-b’]dipyridin-2(1H)-one typically involves multi-step organic reactions. One common approach is the Pd-catalyzed coupling reaction, which is used to form the thieno[2,3-b:4,5-b’]dipyridin-2(1H)-one core . The reaction conditions often include the use of palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), and bases like potassium carbonate in an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-7-methyl-9-(thiophen-2-yl)thieno[2,3-b:4,5-b’]dipyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing or reducing agents as mentioned above. Reaction conditions typically involve inert atmospheres, controlled temperatures, and specific solvents like dimethylformamide or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-hydroxy-7-methyl-9-(thiophen-2-yl)thieno[2,3-b:4,5-b’]dipyridin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action for 4-hydroxy-7-methyl-9-(thiophen-2-yl)thieno[2,3-b:4,5-b’]dipyridin-2(1H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-7-methyl-9-(thiophen-2-yl)thieno[2,3-b:4,5-b’]dipyridin-2(1H)-one is unique due to its combination of thiophene and dipyridinone moieties, which provides distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and medicinal chemistry.

Biological Activity

6-Hydroxy-11-methyl-13-thiophen-2-yl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),5,9,11-pentaen-4-one is a complex organic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₃H₁₃N₂O₂S₂
  • Molecular Weight : 285.38 g/mol

This compound features a unique arrangement of thiophene and diazatricyclo components that contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 6-hydroxy-11-methyl-13-thiophen-2-yl derivatives exhibit significant antimicrobial properties. For instance, research on related thiophene derivatives has shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .

CompoundActivity AgainstReference
Thiophene Derivative AMRSA
Thiophene Derivative BE. coli

Antiviral Properties

The compound has also been investigated for its antiviral potential. Preliminary findings suggest that it may inhibit viral replication in vitro, particularly against HIV and other retroviruses. The mechanism appears to involve interference with viral integrase activity, a critical enzyme for viral replication .

Anticancer Activity

Studies have shown that certain thiophene-containing compounds can induce apoptosis in cancer cells. For example, derivatives of the compound have been tested against various cancer cell lines, demonstrating cytotoxic effects through the activation of caspase pathways .

Cell LineIC50 (µM)Reference
HeLa15
MCF-720

The biological activity of 6-hydroxy-11-methyl-13-thiophen-2-yl compounds is primarily attributed to their ability to interact with cellular targets:

  • Enzyme Inhibition : Compounds inhibit key enzymes involved in microbial metabolism and viral replication.
  • Cell Cycle Disruption : They induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to oxidative stress in cancer cells, promoting cell death.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on a series of thiophene derivatives demonstrated that modifications at the thiophene ring significantly enhanced antibacterial activity against resistant strains of bacteria .
  • Antiviral Mechanism Investigation : Research published in Journal of Virology explored the inhibitory effects of thiophene derivatives on HIV integrase, revealing promising results for future antiviral drug development .
  • Cytotoxicity Assessment : A comprehensive cytotoxicity assessment on various cancer cell lines showed that the compound effectively reduced cell viability at micromolar concentrations .

Properties

IUPAC Name

6-hydroxy-11-methyl-13-thiophen-2-yl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),5,9,11-pentaen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2S2/c1-7-5-8(10-3-2-4-20-10)12-13-14(21-15(12)16-7)9(18)6-11(19)17-13/h2-6H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRSLVBSKGWHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C3=C(C(=CC(=O)N3)O)SC2=N1)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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